molecular formula C32H23N5NaO8S2 B1205226 CID 156592332 CAS No. 5001-72-9

CID 156592332

Cat. No.: B1205226
CAS No.: 5001-72-9
M. Wt: 692.7 g/mol
InChI Key: XLAYJHIGFVPYRY-UHFFFAOYSA-N
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Description

Dyes;  structure in first source

Properties

CAS No.

5001-72-9

Molecular Formula

C32H23N5NaO8S2

Molecular Weight

692.7 g/mol

IUPAC Name

disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate

InChI

InChI=1S/C32H23N5O8S2.Na/c38-31-25-13-11-23(15-19(25)17-27(46(40,41)42)29(31)36-34-21-7-3-1-4-8-21)33-24-12-14-26-20(16-24)18-28(47(43,44)45)30(32(26)39)37-35-22-9-5-2-6-10-22;/h1-18,33,38-39H,(H,40,41,42)(H,43,44,45);

InChI Key

XLAYJHIGFVPYRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O.[Na]

Other CAS No.

5001-72-9

Synonyms

C.I. 29100
Direct Pink 12B
Direct Red 12B
Direct Red 31

Origin of Product

United States

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind with proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. It can also interact with enzymes, potentially inhibiting or altering their activity. For instance, it has been observed to inhibit certain oxidoreductases, affecting the redox balance within cells.

Cellular Effects

The effects of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it may not significantly impact cell viability. At higher concentrations, it can induce cytotoxic effects, leading to cell death. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis.

Molecular Mechanism

The molecular mechanism of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) involves its interaction with cellular biomolecules. It can bind to DNA, potentially causing mutations and affecting gene expression. Additionally, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This compound’s ability to generate reactive oxygen species (ROS) further contributes to its cytotoxic effects, leading to oxidative damage to cellular components.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) can change over time. This compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in vitro has been associated with chronic cytotoxic effects, including altered cell morphology and reduced proliferation rates.

Dosage Effects in Animal Models

The effects of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) in animal models vary with dosage. At low doses, it may not exhibit significant toxicity. At higher doses, it can cause adverse effects, including liver and kidney damage. Studies have shown that this compound can induce oxidative stress and inflammation in animal tissues, leading to organ dysfunction.

Metabolic Pathways

Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) is metabolized in the liver through phase I and phase II metabolic pathways. It undergoes reduction and conjugation reactions, leading to the formation of various metabolites. These metabolites can interact with cellular enzymes and cofactors, potentially affecting metabolic flux and altering metabolite levels.

Transport and Distribution

Within cells and tissues, Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, facilitating its movement across cellular membranes. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) is primarily localized in the cytoplasm but can also be found in other subcellular compartments, such as the nucleus and mitochondria. Its localization is influenced by targeting signals and post-translational modifications. The presence of this compound in the mitochondria can disrupt mitochondrial function, leading to impaired energy production and increased ROS generation.

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